molecular formula C8H11ClO2S B14513959 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one CAS No. 62674-16-2

4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one

Cat. No.: B14513959
CAS No.: 62674-16-2
M. Wt: 206.69 g/mol
InChI Key: NIXFCGYQJLLQBC-UHFFFAOYSA-N
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Description

4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is an organic compound that features a furan ring substituted with a tert-butylsulfanyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one typically involves the reaction of a furan derivative with tert-butylthiol and a chlorinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted furan derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in binding to active sites, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butylsulfanyl)benzenecarbaldehyde
  • 4-tert-butylthiophenylboronic acid

Comparison

4-(tert-Butylsulfanyl)-3-chlorofuran-2(5H)-one is unique due to its furan ring structure, which imparts different chemical reactivity compared to benzene derivatives like 4-(tert-Butylsulfanyl)benzenecarbaldehyde. The presence of the chlorine atom also distinguishes it from other tert-butylsulfanyl compounds, providing unique substitution and reactivity patterns.

Properties

CAS No.

62674-16-2

Molecular Formula

C8H11ClO2S

Molecular Weight

206.69 g/mol

IUPAC Name

3-tert-butylsulfanyl-4-chloro-2H-furan-5-one

InChI

InChI=1S/C8H11ClO2S/c1-8(2,3)12-5-4-11-7(10)6(5)9/h4H2,1-3H3

InChI Key

NIXFCGYQJLLQBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C(=O)OC1)Cl

Origin of Product

United States

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